REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]2[N:8]=[C:9]([CH3:11])[CH:10]=[C:6]2[N:5]=[CH:4][C:3]=1[C:12]([O:14]C)=O.O.[NH2:17][NH2:18]>CCO>[NH2:1][C:2]1[N:7]2[N:8]=[C:9]([CH3:11])[CH:10]=[C:6]2[N:5]=[CH:4][C:3]=1[C:12]([NH:17][NH2:18])=[O:14] |f:1.2|
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Name
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|
Quantity
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2.1 g
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Type
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reactant
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Smiles
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NC1=C(C=NC=2N1N=C(C2)C)C(=O)OC
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Name
|
|
Quantity
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20 mL
|
Type
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reactant
|
Smiles
|
O.NN
|
Name
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|
Quantity
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55 mL
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Type
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solvent
|
Smiles
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CCO
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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to reflux for 6 hours
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Duration
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6 h
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Type
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FILTRATION
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Details
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The precipitated solid was filtered
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Type
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WASH
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Details
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washed with water (2×10 mL)
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Name
|
|
Type
|
product
|
Smiles
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NC1=C(C=NC=2N1N=C(C2)C)C(=O)NN
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |